2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1547458-39-8
VCID: VC2892123
InChI: InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
SMILES: C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

CAS No.: 1547458-39-8

Cat. No.: VC2892123

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid - 1547458-39-8

Specification

CAS No. 1547458-39-8
Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
IUPAC Name 2-[2-(chlorosulfonylmethyl)phenyl]acetic acid
Standard InChI InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Standard InChI Key RSIVVUPKCIHPNO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structure

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is characterized by the following identifiers and structural information:

ParameterValue
CAS Number1547458-39-8
Molecular FormulaC₉H₉ClO₄S
Molecular Weight248.68 g/mol
IUPAC Name2-[2-(chlorosulfonylmethyl)phenyl]acetic acid
InChI KeyRSIVVUPKCIHPNO-UHFFFAOYSA-N
SMILESO=C(O)CC1=CC=CC=C1CS(=O)(Cl)=O

The compound features a phenyl ring with two key substituents: an acetic acid group at one position and a chlorosulfonyl methyl group at an adjacent position. This specific arrangement creates a molecule with distinct chemical behavior due to the presence of both acidic carboxyl and highly reactive chlorosulfonyl functional groups .

Physical and Chemical Properties

The physical and chemical properties of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid reflect its complex structure and reactivity profile:

PropertyDescription
Physical StateCrystalline solid at room temperature
Purity (Commercial)Typically 95%
SolubilitySlight solubility in water; more soluble in organic solvents
ReactivityHighly reactive due to chlorosulfonyl group
StabilitySensitive to moisture; requires controlled storage conditions

The compound's chlorosulfonyl group is particularly susceptible to nucleophilic attack, making it reactive toward various nucleophiles including amines, alcohols, and thiols. This reactivity pattern is valuable in synthetic applications but necessitates careful handling and storage protocols .

Chemical Reactivity

The reactivity of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid is dominated by its functional groups, particularly the highly electrophilic chlorosulfonyl moiety:

Reactions of the Chlorosulfonyl Group

The chlorosulfonyl group undergoes several key reaction types:

  • Nucleophilic Substitution Reactions: The chlorosulfonyl group readily reacts with nucleophiles, with the chlorine being replaced by:

    • Amines to form sulfonamides

    • Alcohols to form sulfonate esters

    • Thiols to form thiosulfonates

  • Reduction Reactions: The compound can undergo reduction to form various sulfonyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Hydrolysis Reactions: In aqueous environments, the chlorosulfonyl group can hydrolyze to form a sulfonic acid derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety exhibits typical reactivity patterns:

  • Esterification: Reaction with alcohols to form various esters

  • Amidation: Reaction with amines to form amides

  • Reduction: Conversion to alcohols, aldehydes, or other reduced forms

The presence of both functional groups allows for selective transformations and the potential to create diverse chemical derivatives for various applications .

Structural Relationships and Comparisons

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid shares structural similarities with several related compounds, providing context for understanding its properties:

CompoundKey DifferencesRelevance
Phenylacetic acidLacks chlorosulfonyl groupParent compound with simpler reactivity profile
2-(Chloromethyl)phenylacetic acidContains chloromethyl instead of chlorosulfonylIntermediate with lower reactivity
4-(Methylsulfonyl)phenylacetic acidMethylsulfonyl group at para positionShows different regioselectivity in reactions
Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetateMethyl ester instead of free acidOften used as a synthetic precursor

The distinctive positional arrangement of the functional groups in 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid contributes to its specific chemical behavior and potential applications .

Applications in Chemical Research

The unique structure and reactivity of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid make it valuable in several research contexts:

Synthetic Applications

The compound serves as an important building block in organic synthesis, particularly for:

  • Pharmaceutical Intermediate: The compound can be used in the synthesis of biologically active compounds, especially those containing sulfonamide functionalities.

  • Coupling Partner: The chlorosulfonyl group provides an excellent handle for coupling reactions to introduce various functionalities.

  • Heterocyclic Synthesis: The compound can be used in the construction of complex heterocyclic systems with potential biological activities .

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Analytical Characterization

Standard analytical techniques for the characterization of 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm structure and purity

  • Mass Spectrometry: To verify molecular weight and fragmentation pattern

  • IR Spectroscopy: To identify functional groups, particularly the characteristic sulfonyl and carboxylic acid stretching frequencies

  • Elemental Analysis: To confirm elemental composition

  • HPLC: To assess purity and detect potential impurities

These analytical approaches are essential for confirming the identity and quality of the compound for research applications .

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